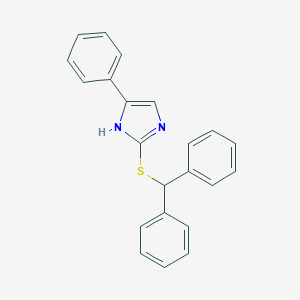
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole is an organic compound that features a benzhydrylsulfanyl group attached to an imidazole ring, which is further substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzhydrylsulfanyl-5-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Introduction of the Benzhydrylsulfanyl Group: The benzhydrylsulfanyl group can be introduced via a nucleophilic substitution reaction where a benzhydryl halide reacts with a thiol to form the benzhydrylsulfanyl moiety.
Substitution with the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction where the imidazole ring is alkylated with a phenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzhydrylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding reduced products.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids (aluminum chloride).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Halogenated or nitro-substituted imidazole derivatives.
Scientific Research Applications
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-benzhydrylsulfanyl-5-phenyl-1H-imidazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzhydrylsulfanyl group can influence the compound’s lipophilicity and ability to cross cell membranes, while the imidazole ring can participate in hydrogen bonding and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-(benzhydrylsulfinyl)-4-phenyl-1H-imidazole: Similar structure but with a sulfinyl group instead of a sulfanyl group.
2-(benzhydrylsulfonyl)-4-phenyl-1H-imidazole: Contains a sulfonyl group, which can affect its reactivity and biological activity.
4-phenyl-1H-imidazole: Lacks the benzhydrylsulfanyl group, making it less lipophilic and potentially less active in certain applications.
Uniqueness
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole is unique due to the presence of the benzhydrylsulfanyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s stability, reactivity, and ability to interact with biological targets, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
311782-49-7 |
|---|---|
Molecular Formula |
C22H18N2S |
Molecular Weight |
342.5g/mol |
IUPAC Name |
2-benzhydrylsulfanyl-5-phenyl-1H-imidazole |
InChI |
InChI=1S/C22H18N2S/c1-4-10-17(11-5-1)20-16-23-22(24-20)25-21(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16,21H,(H,23,24) |
InChI Key |
IHWOBIIDIVJCRV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SC(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-bromophenyl)-2-[5-(4-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole](/img/structure/B392315.png)
![Ethyl 5-(4-bromophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392316.png)
![4-{2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B392318.png)
![2,7-dimethyl-N'-(1-naphthylmethylene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B392319.png)
![2-(2-hydroxyethyl)hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B392322.png)
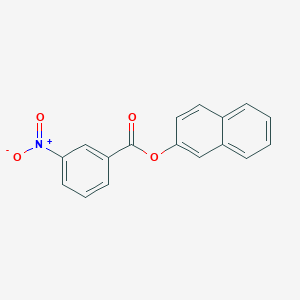
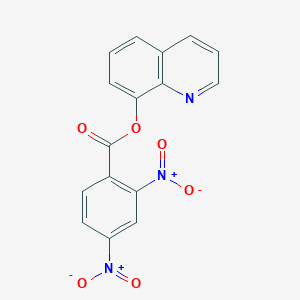
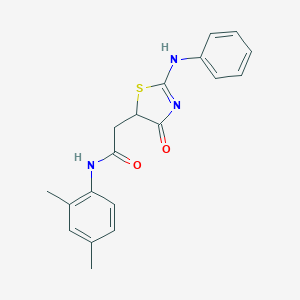
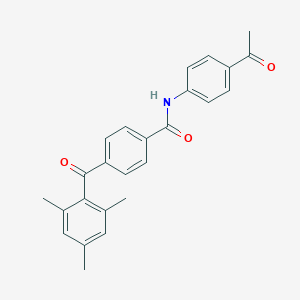
![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B392333.png)
![4-{[2-(9H-fluoren-9-ylidene)hydrazino]carbonyl}-N,N-diisopropylbenzamide](/img/structure/B392335.png)
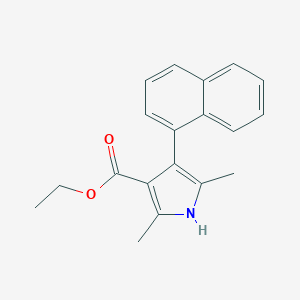
![3-[Benzyl(methyl)amino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B392337.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethylphenyl)acetamide](/img/structure/B392339.png)
